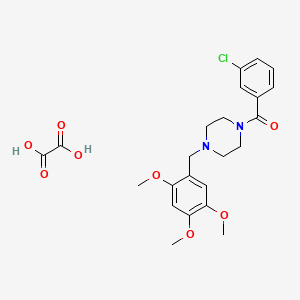
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
Descripción general
Descripción
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to modulate the activity of the dopamine and norepinephrine systems, which are involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and motivation. This compound has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate in lab experiments is its potential as a tool for studying the neurobiological mechanisms underlying various neurological disorders. This compound has been found to have a wide range of pharmacological effects, which makes it a useful tool for studying the effects of neurotransmitter modulation on behavior. However, one of the main limitations of using this compound in lab experiments is its potential for toxicity. This compound has been found to be toxic at high doses, which limits its use in animal studies.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One potential direction is to explore the potential use of this compound in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Another potential direction is to study the neurobiological mechanisms underlying the pharmacological effects of this compound. This could involve studying the effects of this compound on various neurotransmitter systems, as well as its potential for modulating gene expression. Finally, future research could focus on developing new analogs of this compound with improved pharmacological properties and reduced toxicity.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. Although the exact mechanism of action of this compound is not fully understood, it has been found to modulate the activity of several neurotransmitter systems involved in the regulation of mood, anxiety, and stress. Future research on this compound could focus on exploring its potential use in the treatment of various neurological disorders, as well as studying the neurobiological mechanisms underlying its pharmacological effects.
Aplicaciones Científicas De Investigación
1-(3-chlorobenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4.C2H2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15;3-1(4)2(5)6/h4-6,11-13H,7-10,14H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBXVZSVPLQGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


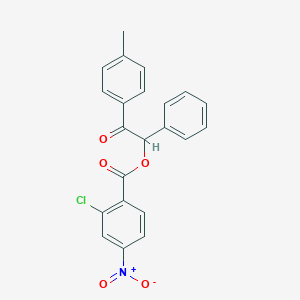
![[5-(2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4012769.png)
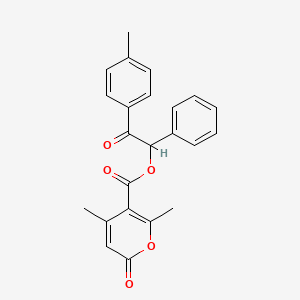

![3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4012787.png)
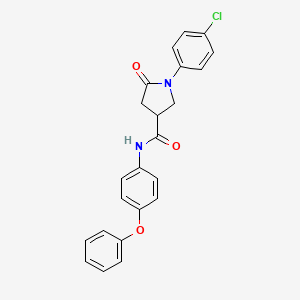

![dimethyl 5-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4012797.png)
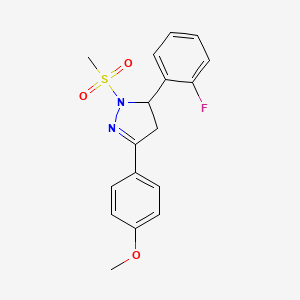
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4012826.png)
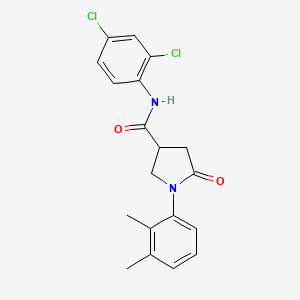
![methyl 2-{[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetyl]amino}benzoate](/img/structure/B4012845.png)
![11-(4-chlorophenyl)-3-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012852.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4012858.png)
